N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea
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Overview
Description
N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea, also known as DPU-4, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the enzyme MTH1, which plays a key role in maintaining the balance of nucleotide pools in cells.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea exerts its anti-cancer effects by inhibiting the enzyme MTH1, which is involved in the detoxification of oxidized nucleotides. Cancer cells rely on MTH1 to maintain their DNA integrity, which is essential for their survival. By inhibiting MTH1, N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea induces DNA damage and apoptosis in cancer cells, leading to their death. Normal cells, on the other hand, are less dependent on MTH1 and are therefore less affected by N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea has been shown to induce DNA damage and apoptosis in cancer cells, leading to their death. It has also been found to inhibit tumor growth and enhance the efficacy of other anti-cancer drugs. However, the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea on normal cells are not well understood. Further studies are needed to determine the safety and efficacy of N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea in humans.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea is a potent inhibitor of MTH1 and has shown promising results in inhibiting tumor growth. However, its synthesis is complex and requires expertise in synthetic organic chemistry. Moreover, the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea on normal cells are not well understood, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea. One direction is to investigate the safety and efficacy of N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea in humans. Clinical trials are needed to determine the optimal dosage and treatment schedule of N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea for cancer patients. Another direction is to study the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea on normal cells. Understanding the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea on normal cells is essential for its development as a cancer therapy. Moreover, the combination of N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea with other anti-cancer drugs should be explored to enhance its efficacy and reduce side effects. Finally, the development of new synthetic routes for N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea and its analogs may improve its potency and selectivity as an anti-cancer agent.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea is a small molecule inhibitor that has shown promising results in inhibiting tumor growth. Its mechanism of action involves the inhibition of the enzyme MTH1, which is essential for the survival of cancer cells. N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea has been extensively studied for its potential as an anti-cancer agent, and further research is needed to determine its safety and efficacy in humans. The development of new synthetic routes and the exploration of combination therapy may enhance its potency and selectivity as an anti-cancer agent.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea involves a series of chemical reactions starting from 3,4-dimethoxybenzaldehyde and 2,2-dimethylpropanal. The final product is obtained after several purification steps and characterized by various spectroscopic techniques. The synthesis of N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea is a complex process that requires expertise in synthetic organic chemistry.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth. Moreover, N-(3,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea has also been found to enhance the efficacy of other anti-cancer drugs when used in combination therapy.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)11-21-10-13(9-16(21)22)20-17(23)19-12-6-7-14(24-4)15(8-12)25-5/h6-8,13H,9-11H2,1-5H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHWBAPLAOTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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